Compound Description: This compound is identified as a structure excluded from a patent claiming novel antagonists of the NK-3 receptor. []
Relevance: This compound, along with the other excluded structures, highlights key structural moieties considered important for the activity of NK-3 receptor antagonists. While not explicitly stated, the exclusion of (2,4-Difluorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone suggests it likely possesses some degree of affinity for the NK-3 receptor, similar to the target compound, 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, which could potentially act as an NK-3 antagonist. []
Compound Description: Similar to the previous compound, this structure is also excluded within the patent claiming novel NK-3 antagonists. []
Relevance: The exclusion of (3-Chlorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone, alongside structurally similar compounds, emphasizes the significance of specific chemical groups in influencing NK-3 antagonist activity. The similarities with 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide imply a potential shared ability to interact with the NK-3 receptor. []
Compound Description: This compound represents another structure excluded from the patent encompassing novel NK-3 receptor antagonists. []
Relevance: This compound's exclusion further reinforces the importance of specific structural motifs in dictating NK-3 receptor binding and antagonist activity. Although not directly stated, the structural similarities to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, particularly the presence of aromatic rings and nitrogen-containing heterocycles, suggest the possibility of shared binding interactions with the NK-3 receptor. []
Compound Description: This compound is also part of the group of structures excluded within the patent on novel NK-3 receptor antagonists. []
Relevance: The exclusion of this compound further highlights the structural requirements for effective NK-3 receptor antagonists. The shared structural features with 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, particularly the arrangement of aromatic and heterocyclic rings, suggest potential overlapping binding modes with the NK-3 receptor. []
Compound Description: This compound represents another structure excluded from the patent focusing on novel NK-3 antagonists. []
Relevance: The exclusion of this compound further emphasizes the importance of subtle structural variations in influencing NK-3 receptor binding and antagonist activity. The similarities with 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, particularly the presence of halogenated aromatic rings and nitrogen-containing heterocycles, suggest the possibility of shared binding interactions with the NK-3 receptor. []
Compound Description: This compound represents another structure excluded from the patent focusing on novel NK-3 antagonists. []
Relevance: This compound further highlights the specific structural features considered detrimental to the desired NK-3 antagonist activity. The presence of the methyl group on the pyridine ring, a feature absent in 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, suggests that even minor structural changes can significantly impact the interaction with the NK-3 receptor. []
Compound Description: This compound is the final structure explicitly excluded within the patent discussing novel NK-3 receptor antagonists. []
Relevance: The exclusion of this compound further emphasizes the impact of seemingly minor structural modifications on the interaction with the NK-3 receptor. The presence of the methyl group on a different position of the pyridine ring compared to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, suggests that even such subtle changes can significantly influence the binding affinity and potentially the pharmacological activity at the NK-3 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.